molecular formula C20H22F3N3O2 B2689676 N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide CAS No. 1396863-07-2

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2689676
CAS No.: 1396863-07-2
M. Wt: 393.41
InChI Key: BHRWJRXDHFPSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide is a synthetic compound characterized by a pyrimidine core substituted with a methyl group and a trifluoromethyl group at positions 4 and 6, respectively. The pyrimidine ring is connected via an ethyl linker to a 4-phenyloxane-4-carboxamide moiety.

The compound’s structural determination likely employs crystallographic methods such as SHELX programs, which are widely used for small-molecule refinement and structure solution .

Properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-14-13-16(20(21,22)23)26-17(25-14)7-10-24-18(27)19(8-11-28-12-9-19)15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRWJRXDHFPSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide involves several steps. One common synthetic route includes the reaction of 2-chloropyrimidine with an appropriate amine under specific conditions. The reaction typically takes place in a mixture of water and methanol at temperatures ranging from 25 to 30°C, yielding the desired product in high purity . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemicals

Pyrimidine derivatives are prevalent in agrochemicals. Key analogs include:

Compound Name Structure Highlights Application Key Differences from Target Compound
Pyriminobac-methyl Benzoate ester, methoxyimino group, pyrimidin-2-yloxy linkage Herbicide Lacks carboxamide; contains ester and methoxyimino groups
Pyroxsulam Sulfonamide group, triazolopyrimidine core Herbicide Triazolopyrimidine core instead of substituted pyrimidine
N-(5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide Triazolopyrimidine, sulfonamide, methoxy groups Herbicide/Pesticide Sulfonamide linkage; triazole fused to pyrimidine

The target compound distinguishes itself through its 4-phenyloxane carboxamide group, which may influence binding affinity or solubility compared to ester or sulfonamide-based agrochemicals .

Therapeutic Candidates with Pyrimidine Motifs

Compound Name (Excluded) Structure Highlights Therapeutic Target Key Differences from Target Compound
N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide Thiazole, benzamide, pyridine core Cancer, viral infections Uses thiazole and pyridine instead of pyrimidine and oxane
2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamide Isoxazole, nitro group, benzamide Thrombotic events Nitro group and isoxazole substituents

The target compound’s pyrimidine core and oxane-carboxamide system may offer distinct pharmacokinetic profiles, such as improved blood-brain barrier penetration compared to thiazole- or isoxazole-containing analogs .

Trifluoromethyl-Substituted Pyrimidines in CNS Research

highlights trifluoromethylpyrimidine derivatives in orexin receptor studies. For example:

  • (3-Ethoxy-6-methylpyridin-2-yl)-([1R,4S,6R]-4-[([5-(trifluoromethyl)pyrimidin-2-yl]amino)methyl]-3-azabicyclo[4.1.0]heptan-3-yl)methanone Features a bicyclic amine and pyridinyl group.

Key Research Findings and Implications

  • Carboxamide vs. Ester/Sulfonamide : The carboxamide group in the target compound may offer hydrogen-bonding capabilities absent in ester-based agrochemicals, possibly enhancing selectivity .
  • Synthetic Accessibility : highlights synthetic routes for carboxamide-linked pyrimidines, suggesting the target compound could be synthesized via similar amidation or coupling strategies .

Biological Activity

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C19H20F3N3O2C_{19}H_{20}F_3N_3O_2 and a molecular weight of 379 Da. It features a complex structure comprising a pyrimidine moiety substituted with a trifluoromethyl group and an oxane (benzofuran) core.

PropertyValue
Molecular FormulaC₁₉H₂₀F₃N₃O₂
Molecular Weight379 Da
LogP3.28
Polar Surface Area (Å)64
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis

The synthesis typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

  • Formation of the Benzofuran Core : Cyclization of a suitable phenol derivative with an aldehyde.
  • Introduction of the Pyrimidine Moiety : Nucleophilic substitution using a pyrimidine derivative.
  • Substitution with Trifluoromethyl Group : Utilization of trifluoromethylating agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity, while the oxane core provides structural stability. This compound may modulate various biochemical pathways, including those involved in cell proliferation and immune response.

Antifungal Activity

Recent studies have indicated that derivatives containing the trifluoromethyl pyrimidine moiety exhibit significant antifungal properties. For instance, compounds synthesized in related research showed promising results against various fungal strains:

CompoundTarget Fungal StrainInhibition Rate (%)
Compound 5aBotrytis cinerea96.76
Compound 5jBotrytis cinerea96.84
Compound 5lBotrytis cinerea100

These inhibition rates were comparable to or better than established antifungal agents like tebuconazole .

Insecticidal Activity

Insecticidal tests have demonstrated that compounds with similar structures can effectively target agricultural pests:

CompoundTarget PestMortality Rate (%) at 500 µg/mL
Compound ASpodoptera frugiperda85
Compound BMythimna separata78

These results suggest potential applications in pest management .

Anticancer Activity

The anticancer activity has been evaluated against several human cancer cell lines, including PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung):

Cell LineIC50 (µg/mL)
PC35
K5625
Hela5
A5495

These findings indicate that while the compound shows promise, its efficacy is lower than that of standard chemotherapeutics like doxorubicin .

Case Studies

  • Antifungal Efficacy : A study reported that certain trifluoromethyl pyrimidine derivatives exhibited excellent antifungal activity against Botrytis cinerea, highlighting their potential as agricultural fungicides.
  • Insect Resistance : Research indicated that these compounds could serve as effective insecticides, reducing pest populations significantly compared to untreated controls.
  • Cancer Treatment Potential : The anticancer properties observed in vitro suggest further investigation into their mechanisms could lead to new therapeutic options for cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.